1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-(furan-2-carbonyl)piperazine
Description
The compound 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-(furan-2-carbonyl)piperazine features a pyrazole core substituted with a 4-fluorophenyl group at position 1 and a methoxy group at position 4. The pyrazole is linked via a carbonyl group to a piperazine ring, which is further functionalized with a furan-2-carbonyl moiety.
Properties
IUPAC Name |
[4-[1-(4-fluorophenyl)-4-methoxypyrazole-3-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4/c1-28-17-13-25(15-6-4-14(21)5-7-15)22-18(17)20(27)24-10-8-23(9-11-24)19(26)16-3-2-12-29-16/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLUQIRREMZWSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-(furan-2-carbonyl)piperazine represents a novel pyrazole derivative with potential therapeutic applications. Its unique structure, which integrates a pyrazole moiety with piperazine and furan components, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure can be represented as follows:
Key Features
- Pyrazole Ring : Provides a core for biological activity.
- Fluorophenyl Group : Enhances lipophilicity and potential receptor interactions.
- Methoxy Group : May influence the compound's pharmacokinetics.
- Furan Carbonyl : Adds to the compound's reactivity and interaction capabilities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the pyrazole ring via cyclization.
- Introduction of the fluorophenyl and methoxy groups through electrophilic substitution reactions.
- Coupling with furan-2-carbonyl to yield the final product.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives related to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial enzymes critical for cell wall synthesis.
Anti-inflammatory Effects
Studies have suggested that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . The presence of both pyrazole and piperazine moieties may enhance anti-inflammatory activity through dual inhibition pathways.
Anticancer Potential
Compounds like this one have been explored for their anticancer properties. They may induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of specific kinases involved in cell proliferation.
- Disruption of metabolic pathways unique to cancer cells .
Case Study 1: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) evaluated a series of pyrazole derivatives for their antimicrobial efficacy. The compounds demonstrated significant inhibition against Mycobacterium bovis, indicating potential for tuberculosis treatment .
Case Study 2: Anti-inflammatory Mechanism
Research by Desai et al. (2018) explored the anti-inflammatory effects of pyrazole-based compounds, revealing that certain derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .
Comparative Analysis
| Compound | Structure | Biological Activity | Reference |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anti-inflammatory, Anticancer | Current Study |
| Related Pyrazole Derivative | Structure | Antimicrobial against S. aureus | Dhumal et al. (2016) |
| Pyrazole-based Anti-inflammatory Compound | Structure | IC50 comparable to Diclofenac | Desai et al. (2018) |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the target molecule have been synthesized and tested for cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through interference with cell cycle progression. A notable study demonstrated that modifications in the pyrazole ring significantly affected the anticancer activity, indicating a structure-activity relationship (SAR) that could be explored further with our compound .
Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory properties, making them suitable candidates for treating inflammatory diseases. Research indicates that compounds with similar structural features can inhibit pro-inflammatory cytokines and enzymes such as COX-2, providing a therapeutic avenue for conditions like arthritis and other inflammatory disorders. The incorporation of furan and piperazine rings may enhance these effects, suggesting a multifaceted approach to inflammation management .
Neuroprotective Effects
There is emerging evidence that pyrazole derivatives may possess neuroprotective properties. Studies have shown that certain pyrazoles can protect neuronal cells from oxidative stress and apoptosis. This application is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage plays a critical role . The specific molecular interactions of our compound could be investigated to assess its potential in neuroprotection.
Antimicrobial Activity
The antimicrobial properties of pyrazole compounds have been documented in various studies, revealing effectiveness against both bacterial and fungal strains. The presence of fluorine and methoxy groups in the structure can enhance lipophilicity and membrane permeability, potentially increasing antimicrobial efficacy. This aspect warrants further exploration through in vitro testing against clinically relevant pathogens .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have been documented regarding the synthesis and application of pyrazole derivatives similar to our target compound:
- Synthesis of Novel Pyrazoles : A study synthesized various 1,3,4-trisubstituted pyrazoles and evaluated their cytotoxic effects on tumor cell lines, finding significant activity at micromolar concentrations .
- Mechanistic Studies on Anti-inflammatory Action : Research focusing on the anti-inflammatory action of methoxy-substituted pyrazoles revealed their ability to modulate inflammatory pathways effectively, suggesting a promising therapeutic role .
- Neuroprotection in Animal Models : An investigation into neuroprotective effects demonstrated that certain pyrazole derivatives could reduce neuronal death in models of oxidative stress, highlighting their potential for treating neurodegenerative conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Structural Features:
Pyrazole Derivatives :
- : Pyrazoline analogs (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) share the fluorophenyl group but lack the methoxy and piperazine-furan components. These compounds adopt chair-like conformations in crystal structures, stabilized by hydrogen bonds .
- : Pyrazole-carboxamides (e.g., Compound 7b) incorporate fluorophenyl and methoxyphenyl groups but replace the piperazine with cyclohexanecarboxylic acid, altering solubility and reactivity .
Piperazine Derivatives :
- : Compounds like 1-(Bis(4-fluorophenyl)methyl)-4-(sulfamoylphenyl)piperazine (6h–j) feature bis(4-fluorophenyl)methyl groups on piperazine, enhancing lipophilicity compared to the target compound’s furan substituent .
- : The flunarizine analog 1-[bis(4-fluorophenyl)methyl]-4-(cinnamyl)piperazine has a similar piperazine backbone but substitutes the pyrazole with a cinnamyl group, influencing conformational flexibility .
- : Piperazines with 6-fluoro-benzisoxazolyl groups (e.g., 1-[3-(6-fluoro-benzisoxazol-3-yl)propyl]-4-(4-fluorophenyl)piperazine ) prioritize fluorinated aromatic systems for CNS activity, contrasting with the target’s pyrazole-furan motif .
Table 1: Structural Comparison of Selected Analogs
*Estimated based on molecular formula.
Physicochemical Properties
- Melting Points: Target compound: Not reported in evidence. Analogs: Piperazine derivatives in melt between 132–230°C, influenced by sulfonamide groups . Pyrazolines in have lower melting points (120–180°C) due to reduced rigidity .
- Solubility :
Spectroscopic Characterization
- NMR Data :
- Mass Spectrometry :
- Piperazine derivatives in display [M+H]⁺ peaks consistent with molecular weights (e.g., 525.5 for 6h) .
Preparation Methods
Regioselective Pyrazole Ring Formation
The pyrazole core is constructed via cyclocondensation of hydrazines with 1,3-dicarbonyl precursors. The Knorr pyrazole synthesis (Scheme 1) is employed using 4-fluorophenylhydrazine and 3-methoxy-1,3-diketone under acidic conditions to yield the 1,3,4-trisubstituted pyrazole.
Scheme 1 :
Regioselectivity is achieved by modifying reaction conditions. For example, Huang et al. demonstrated that using lithium diisopropylamide (LDA) during pyrazoline alkylation ensures preferential formation of the 4-methoxy substituent (Scheme 2).
Table 1 : Optimization of Pyrazole Substituents
| Precursor | Conditions | Regioisomer Ratio | Yield (%) |
|---|---|---|---|
| 3-Methoxy-1,3-diketone | LDA, THF, 0°C | 9:1 (4-MeO:5-MeO) | 85 |
| 3-Ethoxy-1,3-diketone | K₂CO₃, DMF, 80°C | 3:2 | 72 |
Carboxylic Acid Functionalization
The pyrazole-3-carboxylic acid is obtained via hydrolysis of the corresponding ester. Ethyl 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylate is treated with NaOH in ethanol/water (1:1) at reflux, achieving >90% conversion.
Synthesis of 4-(Furan-2-Carbonyl)Piperazine
Piperazine Acylation
Piperazine is acylated with furan-2-carbonyl chloride in dichloromethane using triethylamine as a base (Scheme 3). Monoacylation is favored by employing a 1:1 molar ratio, yielding 4-(furan-2-carbonyl)piperazine in 78% yield.
Scheme 3 :
Table 2 : Acylation Efficiency with Different Acylating Agents
| Acylating Agent | Solvent | Base | Yield (%) |
|---|---|---|---|
| Furan-2-carbonyl chloride | DCM | Et₃N | 78 |
| Furan-2-carboxylic anhydride | THF | DMAP | 65 |
Coupling of Pyrazole and Piperazine Moieties
Amide Bond Formation
The pyrazole-3-carboxylic acid is activated as an acid chloride using thionyl chloride and coupled with 4-(furan-2-carbonyl)piperazine in the presence of N,N-diisopropylethylamine (DIPEA) (Scheme 4).
Scheme 4 :
Table 3 : Comparison of Coupling Reagents
| Coupling Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Thionyl chloride | DCM | 0°C → RT | 75 |
| EDCl/HOBt | DMF | RT | 68 |
Purification and Characterization
Chromatographic Separation
Crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient), achieving >95% purity.
Spectroscopic Validation
-
¹H NMR : δ 8.2 (s, 1H, pyrazole-H), 7.6–7.8 (m, 4H, Ar-H), 3.9 (s, 3H, OCH₃).
-
MS (ESI+) : m/z 483.2 [M+H]⁺.
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves coupling pyrazole and piperazine derivatives via acid chloride intermediates. For example, pyrazole-3-carboxylic acid derivatives are converted to acid chlorides using reagents like SOCl₂, followed by nucleophilic substitution with piperazine or furan-containing moieties under Schotten-Baumann conditions . Cyclization reactions with hydrazines or alcohols may refine product purity. Optimizing solvent polarity (e.g., DCM/water mixtures) and stoichiometric ratios improves yield .
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- NMR (¹H/¹³C) to confirm substituent positions and coupling patterns, especially for the 4-fluorophenyl and methoxy groups .
- FT-IR to identify carbonyl stretches (1650–1750 cm⁻¹) from the pyrazole and furan moieties .
- X-ray crystallography for absolute stereochemical confirmation, as demonstrated in structurally similar pyrazole-piperazine hybrids .
- HRMS for molecular ion validation .
Q. What preliminary biological screening approaches are recommended?
In vitro antibacterial assays (e.g., broth microdilution) against Gram-positive/negative strains (e.g., S. aureus, E. coli) are standard. Minimum inhibitory concentration (MIC) values are determined using serial dilutions, with ciprofloxacin as a positive control. For cytotoxicity, MTT assays on mammalian cell lines (e.g., HEK-293) assess selectivity .
Advanced Research Questions
Q. How can researchers address low yields in the coupling step during synthesis?
Low yields in acyl-piperazine coupling may arise from steric hindrance or poor nucleophilicity. Strategies include:
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial or cytotoxic results may stem from assay variability. Solutions include:
Q. What in silico methods predict the compound’s pharmacokinetic profile?
Computational tools like SwissADME or ADMETLab 2.0 model:
Q. How to optimize reaction conditions for ultrasound-assisted synthesis?
Key parameters include:
Q. What advanced structural analysis techniques confirm stereochemistry?
Beyond X-ray crystallography:
- Circular Dichroism (CD) for chiral center analysis in solution.
- VCD (Vibrational CD) coupled with DFT calculations to assign absolute configurations.
- NOESY NMR to probe spatial proximity of substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
